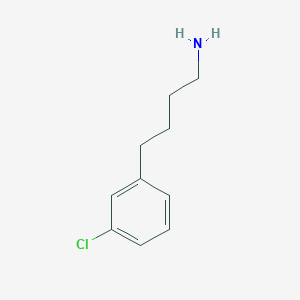

4-(3-Chlorophenyl)butan-1-amine

Overview

Description

4-(3-Chlorophenyl)butan-1-amine, or 4-CPA, is a synthetic compound that has been used in research and laboratory experiments for a variety of purposes. It is a versatile compound that has been used in a variety of scientific fields, including pharmacology, biochemistry, and physiology.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

- Versatile Intermediates for Asymmetric Synthesis : The use of N-tert-butanesulfinyl imines, related to the chemical family of 4-(3-Chlorophenyl)butan-1-amine, demonstrates their utility as versatile intermediates in the asymmetric synthesis of amines. These compounds facilitate the production of a wide array of highly enantioenriched amines, showcasing their importance in the development of asymmetric catalytic methods (Ellman, Owens, & Tang, 2002).

Chemical Reactions and Mechanisms

- Kinetics and Mechanisms in Reactions with Alicyclic Amines : The kinetics and mechanisms of reactions involving compounds similar to 4-(3-Chlorophenyl)butan-1-amine, such as the interaction with alicyclic amines, have been extensively studied. These reactions provide valuable insights into the influence of various substituents on reaction rates and mechanisms, further illustrating the compound's role in understanding chemical reactivity (Castro, Leandro, Quesieh, & Santos, 2001).

Applications in Organic Synthesis

- Solution-Phase Derived Library with In-Situ Cellular Bioassay : A study combining solution-phase synthesis with in-situ cellular bioassays employed butan-1-amine, a structural analog of 4-(3-Chlorophenyl)butan-1-amine, to create a minilibrary of compounds. This approach facilitated the rapid screening of amide-forming minilibraries, highlighting the potential of such compounds in medicinal chemistry and drug discovery (Chiang et al., 2009).

Analytical Chemistry Applications

- HPLC Determination in Biological Samples : Research has been conducted on the determination of compounds structurally related to 4-(3-Chlorophenyl)butan-1-amine in biological samples, showcasing the applicability of high-performance liquid chromatography (HPLC) techniques. This not only underscores the compound's relevance in analytical chemistry but also its potential in pharmacokinetic and toxicological studies (Bu Xiu, 2004).

properties

IUPAC Name |

4-(3-chlorophenyl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,1-2,4,7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCKGJZYCMYNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-{6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2807979.png)

![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B2807989.png)

![7-Cyclopentyl-1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2807990.png)

![4-chloro-2-{(E)-[(2-fluorobenzyl)imino]methyl}phenol](/img/structure/B2807992.png)

![[5-(3-Methoxyphenyl)-2-methylpyrazol-3-yl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2807993.png)

![3-[(E)-but-2-enyl]-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2807996.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2808000.png)